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  • Product: N-(But-3-en-1-yl)-2-iodoaniline
  • CAS: 118670-86-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(But-3-en-1-yl)-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of N-(But-3-en-1-yl)-2-iodoaniline, a molecule of interest in synthetic organic chemistry. Due to the absence of directly published experimental data for this specific compound in the reviewed literature, this document leverages established NMR principles and spectral data from analogous structures to provide a robust and well-reasoned prediction of its NMR characteristics. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of related compounds, offering insights into spectral interpretation and experimental design.

Introduction: The Structural Significance of N-(But-3-en-1-yl)-2-iodoaniline

N-(But-3-en-1-yl)-2-iodoaniline is a substituted aniline derivative that incorporates several key functional groups: a secondary amine, an aromatic ring bearing an iodine substituent, and a terminal alkene. The iodoaniline moiety is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The butenyl side chain introduces a reactive alkene functionality, opening possibilities for further chemical modifications.

Accurate structural characterization is paramount, and NMR spectroscopy stands as the primary method for confirming the identity and purity of such compounds. This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts of N-(But-3-en-1-yl)-2-iodoaniline, providing a detailed rationale for the assignment of each resonance.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of N-(But-3-en-1-yl)-2-iodoaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the butenyl chain, and the amine proton. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from the iodine and nitrogen atoms, and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(But-3-en-1-yl)-2-iodoaniline

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-67.75ddJ = 7.8, 1.51H
H-47.25tdJ = 7.8, 1.51H
H-36.80ddJ = 7.8, 1.51H
H-56.65tdJ = 7.8, 1.51H
H-3'5.90m-1H
H-4'a, H-4'b5.20 - 5.10m-2H
NH~4.5 (broad)s-1H
H-1'3.30tJ = 7.02H
H-2'2.45qtJ = 7.0, 1.52H

Note: Predicted values are based on analysis of related structures and established NMR principles. The spectrum is assumed to be recorded in CDCl₃.

Rationale for ¹H NMR Assignments
  • Aromatic Protons (H-3, H-4, H-5, H-6): The aromatic region will display four signals. The proton ortho to the iodine atom (H-3) and the proton ortho to the amino group (H-6) will be the most deshielded due to the electron-withdrawing nature of iodine and the deshielding effect within the aniline ring system. H-6 is predicted to be the most downfield, appearing as a doublet of doublets. The protons meta to the substituents (H-4 and H-5) will appear at intermediate chemical shifts, with their multiplicities as triplets of doublets. The assignments are based on the typical patterns observed for 1,2-disubstituted benzene rings.[3]

  • Vinylic Protons (H-3', H-4'a, H-4'b): The alkene protons will be found in the characteristic vinylic region. The H-3' proton, being adjacent to the double bond, will appear as a complex multiplet due to coupling with both the cis and trans H-4' protons and the allylic H-2' protons. The terminal methylene protons (H-4'a and H-4'b) will also present as a multiplet.

  • Amine Proton (NH): The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • Aliphatic Protons (H-1', H-2'): The methylene group adjacent to the nitrogen (H-1') will be deshielded by the electronegative nitrogen atom and is predicted to be a triplet due to coupling with the H-2' protons. The allylic methylene protons (H-2') will appear as a quartet of triplets (or a multiplet) due to coupling with both the H-1' and the vinylic H-3' protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(But-3-en-1-yl)-2-iodoaniline

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~85
C-1~147
C-6~139
C-4~129
C-3'~135
C-5~118
C-4'~117
C-3~115
C-1'~43
C-2'~33

Note: Predicted values are based on analysis of related structures and established NMR principles. The spectrum is assumed to be recorded in CDCl₃.

Rationale for ¹³C NMR Assignments
  • Aromatic Carbons (C-1 to C-6): The carbon atom bearing the iodine (C-2) is expected to have a significantly upfield chemical shift due to the heavy atom effect of iodine, a well-documented phenomenon. The carbon attached to the nitrogen (C-1) will be downfield due to the electronegativity of nitrogen. The remaining aromatic carbons will have chemical shifts typical for a substituted aniline, with their precise values influenced by the positions relative to the two substituents.[3]

  • Vinylic Carbons (C-3', C-4'): The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum, typically between 110 and 140 ppm. The internal carbon (C-3') is expected to be more downfield than the terminal carbon (C-4').

  • Aliphatic Carbons (C-1', C-2'): The sp³ hybridized carbons of the butenyl chain will appear in the upfield region. The carbon adjacent to the nitrogen (C-1') will be more deshielded than the C-2' carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for N-(But-3-en-1-yl)-2-iodoaniline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving a wide range of organic compounds and has well-defined residual solvent peaks for referencing.

  • Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable acquisition time on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[4]

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic and vinylic regions.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard for obtaining a spectrum with singlets for each carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and NMR Workflow

Visual aids are crucial for understanding the relationship between the molecular structure and the NMR data.

Figure 1: Molecular structure of N-(But-3-en-1-yl)-2-iodoaniline with atom numbering.

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (400 MHz Spectrometer) transfer->instrument_setup h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr c13_nmr ¹³C NMR Acquisition instrument_setup->c13_nmr processing Fourier Transform & Phase Correction h1_nmr->processing c13_nmr->processing referencing Chemical Shift Referencing (TMS/Solvent) processing->referencing integration Integration & Peak Picking (¹H NMR) referencing->integration assignment Spectral Assignment integration->assignment

Figure 2: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of N-(But-3-en-1-yl)-2-iodoaniline. By applying fundamental principles of NMR spectroscopy and drawing comparisons with structurally related molecules, we have proposed a detailed assignment of the expected chemical shifts. The provided experimental protocol offers a robust framework for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable tool for researchers engaged in the synthesis and characterization of novel organic molecules, facilitating a deeper understanding of their structural properties.

References

  • Supporting Information for a relevant publication. (n.d.). Rsc.org. Retrieved March 24, 2026, from [Link]

  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (2021). Green Chemistry, 23(1), 436-440. [Link]

  • SpectraBase. (n.d.). 2-Iodo-N-methyl-N-(1-phenylbut-3-en-1-yl)aniline. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodoaniline. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Flynn, B. L., et al. (2007). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. The Journal of Organic Chemistry, 72(19), 7282-7289.
  • SpectraBase. (n.d.). 2-Iodo-N-methyl-N-(1-phenylbut-3-en-1-yl)aniline - Optional[13C NMR]. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Iodoaniline. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). N-(3-methylbut-2-en-1-yl)aniline. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • The Benicewicz Group. (n.d.). Substituted oligoanilines: synthesis and characterization. Retrieved March 24, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Iodoaniline - Optional[1H NMR] - Spectrum. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103467306A - Synthetic method of iodo-aniline derivatives.
  • Organic Syntheses Procedure. (n.d.). p-IODOANILINE. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and.... Retrieved March 24, 2026, from [Link]

  • Angene. (n.d.). 2-Iodoaniline CAS #: 615-43-0. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of aniline and 2-iodoaniline. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). 2-Butylaniline. NIST WebBook. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystallographic Analysis of N-(But-3-en-1-yl)-2-iodoaniline

Abstract: This technical guide provides a comprehensive framework for the crystallographic and structural analysis of N-(But-3-en-1-yl)-2-iodoaniline. In the absence of publicly available crystallographic data for this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the crystallographic and structural analysis of N-(But-3-en-1-yl)-2-iodoaniline. In the absence of publicly available crystallographic data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) analysis and data interpretation. The methodologies presented are grounded in established principles of chemical crystallography and draw upon data from analogous structures to provide a robust and scientifically rigorous guide.

Introduction: The Imperative of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physical, chemical, and biological properties. For professionals in drug discovery and materials science, an unambiguous understanding of molecular structure is not merely academic—it is a cornerstone of rational design and development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the precise three-dimensional structure of molecules, providing accurate measurements of molecular dimensions that are unparalleled by other methods.[1][2]

N-(But-3-en-1-yl)-2-iodoaniline is a molecule of interest due to its potential as a synthetic intermediate. The presence of a nucleophilic aniline, an electrophilic iodinated ring, and a reactive alkenyl chain makes it a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[3][4] A detailed crystal structure would provide invaluable insights into its conformational preferences, intramolecular interactions, and the supramolecular synthons that govern its packing in the solid state. These details are critical for understanding its reactivity and for designing new synthetic pathways.

As of the latest literature review, the specific crystallographic data for N-(But-3-en-1-yl)-2-iodoaniline has not been deposited in public databases such as the Cambridge Structural Database (CSD). Therefore, this guide is structured to provide a comprehensive, expert-led protocol for obtaining and interpreting this vital data.

Synthesis and Purification of N-(But-3-en-1-yl)-2-iodoaniline

The synthesis of the target compound can be approached through the N-alkylation of 2-iodoaniline. This is a common and effective method for forming C-N bonds.[5][6] The choice of an appropriate alkylating agent and reaction conditions is crucial to ensure a good yield and minimize side products.

Proposed Synthetic Pathway

A plausible and efficient route is the direct N-alkylation of 2-iodoaniline with an appropriate butenyl halide, such as 4-bromobut-1-ene, in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Experimental Protocol: Synthesis
  • Reagents and Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (MeCN) as the solvent.

  • Reaction Initiation: Add 4-bromobut-1-ene (1.1 eq.) to the stirring suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(But-3-en-1-yl)-2-iodoaniline as a pure compound.

Synthesis_Workflow cluster_synthesis Synthesis of N-(But-3-en-1-yl)-2-iodoaniline reagents 2-Iodoaniline + 4-Bromobut-1-ene + K2CO3 in MeCN reaction Reflux reagents->reaction Heat workup Filtration & Concentration reaction->workup Cool purification Flash Chromatography workup->purification product Pure Product purification->product

Caption: Workflow for the synthesis of N-(But-3-en-1-yl)-2-iodoaniline.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a SCXRD experiment.[7][8] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Methods for Small Molecule Crystallization

Several techniques can be employed to grow single crystals of organic compounds.[7][9] The most common methods are:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[8]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization
  • Solvent Screening: Perform solubility tests with a small amount of the purified product in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone). An ideal solvent system is one in which the compound is sparingly soluble. A binary solvent system (one good solvent and one poor solvent) often yields high-quality crystals.

  • Crystal Growth by Slow Evaporation:

    • Dissolve a small amount of N-(But-3-en-1-yl)-2-iodoaniline in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) in a small vial.

    • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.[10]

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Selection: Inspect the resulting crystals under a microscope. Ideal crystals for SCXRD should be transparent, have well-defined faces, and be free of cracks or other defects.[10] The optimal size is typically between 0.1 and 0.3 mm in all dimensions.[1]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[1][11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

SCXRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal_mounting Crystal Mounting data_collection Data Collection crystal_mounting->data_collection On Diffractometer data_processing Data Processing data_collection->data_processing Integration & Scaling structure_solution Structure Solution data_processing->structure_solution Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Minimization validation Validation & Analysis structure_refinement->validation

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD
  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[11] Modern diffractometers use CCD or CMOS detectors to efficiently collect the diffraction pattern.[11]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz-polarization effects and absorption. This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

  • Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, iodine). Software such as SHELXT is commonly used for this step.[12]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. This is typically done with software like SHELXL.[12][13]

  • Validation: The final structure is validated using tools like CheckCIF to ensure its chemical and crystallographic reasonability.

Structural Analysis and Interpretation

While the specific structure is not yet determined, we can hypothesize on its key features based on the known structures of related aniline derivatives.

Expected Molecular Geometry
  • Aniline Moiety: The aniline ring is expected to be planar. The C-N and C-I bond lengths and angles should be consistent with those observed in other 2-iodoaniline structures.

  • Butenyl Chain: The butenyl chain will exhibit conformational flexibility. The torsion angles will define its orientation relative to the aniline ring.

  • Overall Conformation: The overall conformation of the molecule will likely be a balance between minimizing steric hindrance and maximizing favorable intramolecular interactions.

Intermolecular Interactions

The crystal packing will be governed by a variety of intermolecular interactions. In aniline-containing structures, N-H···π and N-H···N hydrogen bonds are common.[14][15] Given the presence of the iodine atom, halogen bonding (C-I···N or C-I···π interactions) may also play a significant role in the supramolecular assembly. The butenyl groups may engage in weaker van der Waals interactions.[16]

Crystallographic Data and Visualization

Once the structure is solved and refined, the crystallographic data is typically summarized in a standardized table.

Table 1: Hypothetical Crystallographic Data for N-(But-3-en-1-yl)-2-iodoaniline

ParameterValue (Hypothetical)
Chemical formulaC10H12IN
Formula weight273.11
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.1 Å, b = 8.5 Å, c = 12.3 Å
α = 90°, β = 105°, γ = 90°
Volume1020 ų
Z4
Density (calculated)1.780 Mg/m³
Absorption coefficient2.850 mm⁻¹
F(000)528
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected10500
Independent reflections2300 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.045, wR2 = 0.090
Visualization Software

A variety of software can be used to visualize and analyze the crystal structure. Some of the most common are:

  • Mercury: Excellent for visualizing crystal packing, intermolecular interactions, and generating high-quality images.[13]

  • VESTA: A versatile program for visualizing crystal structures, electron densities, and creating polyhedral models.[13][17]

  • OLEX2: A user-friendly interface that integrates structure solution, refinement, and visualization.[13]

Conclusion

This technical guide provides a comprehensive, albeit prospective, analysis of the crystallographic and X-ray structural determination of N-(But-3-en-1-yl)-2-iodoaniline. By following the detailed protocols for synthesis, crystallization, and SCXRD analysis outlined herein, researchers can obtain the precise three-dimensional structure of this molecule. The resulting data will be crucial for understanding its chemical behavior and for its application in the rational design of novel compounds in the pharmaceutical and materials science sectors.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1095–1103. Retrieved from [Link]

  • (n.d.). Crystallization of small molecules.
  • Groom, C. R., & Allen, F. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1595-1616. Retrieved from [Link]

  • Groom, C. R., & Allen, F. H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1595-1616. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Bis, J. A., & Vishweshwar, P. (2012). Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines. Crystal Growth & Design, 12(10), 4948-4959. Retrieved from [Link]

  • Mukherjee, A., Dixit, K., Sarma, S. P., & Desiraju, G. R. (2014). Aniline–phenol recognition: from solution through supramolecular synthons to cocrystals. IUCrJ, 1(Pt 1), 22-31. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Ceppatelli, M., et al. (2019). The molecular arrangement of aniline in the ac plane of crystal phase II... ResearchGate. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Gataullin, R. R., et al. (2003). Reactions of N- and C-Alkenylanilines: V. Synthesis of Iodo-Substituted Heterocycles from o-Cycloalkenylanilines and Their Transformations. Russian Journal of Organic Chemistry, 39(1), 88-95. Retrieved from [Link]

  • Momma, K., & Izumi, F. (n.d.). Download - VESTA. Retrieved from [Link]

  • Tabuchi, T., et al. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. Organic & Biomolecular Chemistry, 12(35), 6821-6824. Retrieved from [Link]

  • Hosten, E. C., et al. (2026). Orthorhombic polymorph of 4-(2,2′:6′,2′′-terpyridin-4′-yl)aniline. Acta Crystallographica Section E, 82(Pt 2), 260-264. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Bernstein, E. R., et al. (1997). Structure, binding energy, and intermolecular modes for the aniline/ammonia van der Waals clusters. The Journal of Chemical Physics, 106(7), 2667-2676. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Bruker. (n.d.). First time Single Crystal X-ray Structure Determination – Data Collection. Retrieved from [Link]

  • Tabuchi, T., et al. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(ii) diiodide. Organic & Biomolecular Chemistry, 12(35), 6821-6824. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 831-834. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2011). Synthesis of a new class of β-iodo N-alkenyl 2-pyridones. Organic Letters, 13(23), 6224-6227. Retrieved from [Link]

  • Ruan, N., et al. (2021). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Supporting Information. Retrieved from [Link]

  • Li, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(15), 10563-10567. Retrieved from [Link]

  • Chang, C. D., et al. (1991). U.S. Patent No. 5,030,759. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Palladium-Catalyzed Intramolecular Heck Reaction of N-(But-3-en-1-yl)-2-iodoaniline for the Synthesis of 1,2,3,4-Tetrahydro-1-methylquinoline

Abstract This document provides a comprehensive guide for the palladium-catalyzed intramolecular Heck reaction of N-(But-3-en-1-yl)-2-iodoaniline, a robust and efficient method for the synthesis of 1,2,3,4-tetrahydro-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed intramolecular Heck reaction of N-(But-3-en-1-yl)-2-iodoaniline, a robust and efficient method for the synthesis of 1,2,3,4-tetrahydro-1-methylquinoline. This protocol is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This application note details the reaction mechanism, provides a step-by-step experimental procedure, and offers insights into optimization and troubleshooting, all grounded in established scientific literature.

Introduction: Strategic Synthesis of Tetrahydroquinolines via Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool in synthetic organic chemistry for constructing cyclic and polycyclic molecules.[1] This palladium-catalyzed carbon-carbon bond formation involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[2] In the case of N-(But-3-en-1-yl)-2-iodoaniline, this reaction facilitates a 6-endo-trig cyclization to produce the valuable 1,2,3,4-tetrahydro-1-methylquinoline scaffold. This heterocyclic motif is a core component of many biologically active compounds and natural products.

The success of the Heck reaction is highly dependent on the palladium catalyst and reaction conditions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to regenerate the catalyst and yield the product. The selectivity and efficiency of this process are influenced by factors such as ligands, bases, and solvents.

Mechanistic Insights: The Catalytic Cycle

The intramolecular Heck reaction of N-(But-3-en-1-yl)-2-iodoaniline follows a well-established catalytic cycle. A thorough understanding of each step is crucial for optimizing the reaction and troubleshooting any issues that may arise.

Figure 1. Catalytic cycle of the intramolecular Heck reaction.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of N-(But-3-en-1-yl)-2-iodoaniline, forming a Pd(II) complex. This step is often the rate-determining step in the cycle.[3]

  • Alkene Coordination: The butenyl group of the substrate coordinates to the palladium center.

  • Migratory Insertion (Carbopalladation): The aryl group attached to the palladium migrates to one of the carbons of the coordinated double bond. In this specific reaction, a 6-endo-trig cyclization is favored, leading to the formation of a six-membered ring.

  • β-Hydride Elimination: A hydrogen atom from a carbon atom beta to the palladium is eliminated, which forms a palladium-hydride species and the cyclized product.

  • Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-(But-3-en-1-yl)-2-iodoaniline>97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.98% trace metals basisCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Potassium carbonate (K₂CO₃)≥99.0%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Commercially Available
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Commercially Available
WaterDeionizedLaboratory Supply
BrineSaturated aqueous solutionLaboratory Prepared
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent, ≥99.0%Commercially Available
Celite®---Commercially Available
Equipment
  • Schlenk flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction and Workup Procedure

G A Combine N-(But-3-en-1-yl)-2-iodoaniline, Pd(OAc)₂, PPh₃, and K₂CO₃ in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous DMF via syringe B->C D Heat reaction mixture to 100 °C with stirring C->D E Monitor reaction by TLC D->E F Cool to room temperature and quench with water E->F G Extract with ethyl acetate (3x) F->G H Wash combined organic layers with brine G->H I Dry over anhydrous Na₂SO₄ H->I J Filter and concentrate in vacuo I->J K Purify by flash column chromatography J->K L Characterize the product K->L

Figure 2. Experimental workflow for the synthesis of 1,2,3,4-tetrahydro-1-methylquinoline.

Step-by-Step Instructions:

  • Reaction Setup: In a 50 mL Schlenk flask containing a magnetic stir bar, combine N-(But-3-en-1-yl)-2-iodoaniline (1.0 mmol, 287 mg), palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), triphenylphosphine (0.1 mmol, 26.2 mg, 10 mol%), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with nitrogen or argon.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Workup: After the starting material is consumed, cool the reaction to room temperature and add water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the 1,2,3,4-tetrahydro-1-methylquinoline product using NMR and mass spectrometry.

Optimization and Troubleshooting

ParameterRecommended Conditions & RationaleTroubleshooting
Catalyst Pd(OAc)₂ is a common and effective precursor.If the reaction is slow or incomplete, consider other Pd(0) sources like Pd₂(dba)₃.
Ligand PPh₃ is a standard choice.Bulky electron-rich phosphines can sometimes improve yields.
Base K₂CO₃ is a mild and effective inorganic base.Stronger bases like NaOtBu or organic bases like triethylamine can be screened.
Solvent DMF is a suitable polar aprotic solvent.Other solvents like acetonitrile or dioxane may be used.
Temperature 100 °C is a typical starting point.If side products form, a lower temperature may be beneficial. If the reaction is sluggish, a higher temperature may be required.

Safety Precautions

  • Palladium Compounds: Handle palladium compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Triphenylphosphine is toxic and should be handled with care.

  • Solvents: DMF is a combustible liquid and a potential skin irritant. Ensure adequate ventilation and avoid contact with skin and eyes.

  • General Handling: Always wear appropriate PPE and follow standard laboratory safety procedures.

Conclusion

The palladium-catalyzed intramolecular Heck reaction of N-(But-3-en-1-yl)-2-iodoaniline is a highly effective method for synthesizing 1,2,3,4-tetrahydro-1-methylquinoline. This protocol provides a reliable and reproducible procedure for researchers. By understanding the reaction mechanism and key parameters, this synthetic strategy can be successfully applied to various research and development projects.

Sources

Application

Application Note: A Robust Protocol for the Synthesis of Tetrahydroquinolines via Radical Cyclization of N-(But-3-en-1-yl)-2-iodoaniline Precursors

Authored by: Gemini, Senior Application Scientist Abstract The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of substituted tetrahydroquinolines from readily accessible N-(but-3-en-1-yl)-2-iodoaniline precursors. We will explore the mechanistic underpinnings of the key intramolecular radical cyclization step, offer a step-by-step experimental guide, and discuss critical parameters for achieving high yields and purity. This method offers a reliable and efficient route for researchers engaged in drug discovery and process development to generate diverse libraries of THQ derivatives.

Introduction: The Significance of the Tetrahydroquinoline Core

1,2,3,4-Tetrahydroquinoline and its derivatives are a cornerstone of modern pharmacology. Their rigid, nitrogen-containing bicyclic structure serves as an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[1] Consequently, this motif is found in a multitude of clinically used drugs and biologically active natural products.[1][3] The development of efficient and versatile synthetic routes to access novel THQ analogs remains a high-priority area in organic and medicinal chemistry.[4][5]

This guide focuses on a powerful intramolecular cyclization strategy that leverages an aryl radical generated from a 2-iodoaniline derivative to construct the core THQ ring system. This approach is particularly advantageous due to the mild reaction conditions and the ability to introduce substituents on the aromatic ring, the nitrogen atom, and the newly formed heterocyclic ring.

Mechanistic Rationale: Harnessing Intramolecular Radical Cyclization

The core of this synthetic strategy is a tin-free, visible-light-mediated intramolecular radical cyclization.[6] This process avoids the use of toxic tin reagents, representing a greener and more practical alternative. The reaction proceeds through a well-defined radical cascade, initiated by a photoredox catalyst.

The key steps are as follows:

  • Photocatalytic Initiation: A suitable photoredox catalyst, upon excitation by visible light, becomes a potent reductant. It donates an electron to the N-(but-3-en-1-yl)-2-iodoaniline precursor.

  • Aryl Radical Formation: The electron transfer induces the cleavage of the weak carbon-iodine bond, generating a key aryl radical intermediate.

  • Intramolecular Cyclization: The highly reactive aryl radical undergoes a rapid and regioselective intramolecular addition to the pendant butenyl group. This cyclization is typically a 6-exo-trig process, which is kinetically favored, leading to the formation of a six-membered ring and a new primary radical at the methylene position.

  • Reduction and Protonation: The resulting alkyl radical is then reduced by a suitable hydrogen atom donor (e.g., from a silane reagent or solvent) to yield the final, stable tetrahydroquinoline product and regenerate the catalyst.[6]

This mechanistic pathway is highly efficient and offers excellent control over the formation of the desired heterocyclic system.

Workflow and Mechanistic Diagrams

Below are Graphviz diagrams illustrating the overall experimental workflow and the detailed reaction mechanism.

G cluster_prep Precursor Preparation cluster_reaction Radical Cyclization cluster_workup Product Isolation P1 N-Alkylation of 2-Iodoaniline P2 Purification P1->P2 Standard Workup R1 Combine Precursor, Catalyst, & H-Atom Donor in Solvent P2->R1 Purified Precursor R2 Degas Mixture R1->R2 R3 Irradiate with Visible Light (e.g., Blue LEDs) R2->R3 R4 Monitor Reaction (TLC/LC-MS) R3->R4 W1 Reaction Quench R4->W1 Upon Completion W2 Solvent Removal W1->W2 W3 Column Chromatography W2->W3 W4 Characterization (NMR, MS) W3->W4

Caption: High-level workflow for THQ synthesis.

G Start N-(But-3-en-1-yl)-2-iodoaniline ArylRadical Aryl Radical Intermediate Start->ArylRadical 1. Electron Transfer 2. C-I Bond Cleavage CyclizedRadical Cyclized Alkyl Radical ArylRadical->CyclizedRadical 6-exo-trig Cyclization Product Tetrahydroquinoline Product CyclizedRadical->Product Hydrogen Atom Transfer (HAT) Reduction H-Atom Donor (e.g., TTMSS) Initiation Visible Light, Photocatalyst (PC)

Caption: Key steps in the radical cyclization mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the cyclization reaction. Researchers should optimize conditions based on their specific substrate.

Materials and Reagents
  • Substrate: N-(But-3-en-1-yl)-2-iodoaniline derivative (1.0 eq)

  • Photocatalyst: fac-Ir(ppy)₃ (1-2 mol%) or a suitable organic dye photocatalyst

  • Hydrogen Atom Donor: Tris(trimethylsilyl)silane (TTMSS) (1.5 eq)[6]

  • Solvent: Anhydrous, degassed solvent (e.g., Acetonitrile, DMSO, or Dioxane)

  • Inert Gas: Argon or Nitrogen

  • Light Source: Blue LED strip (30 W, λ ≈ 450 nm)

  • Reaction Vessel: Schlenk tube or similar vial with a screw cap and septum

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add the N-(but-3-en-1-yl)-2-iodoaniline substrate (e.g., 0.2 mmol, 1.0 eq) and the photocatalyst (e.g., 1.5 mg, 0.002 mmol, 1 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., 2.0 mL to achieve a 0.1 M concentration). Stir the mixture until all solids are dissolved. Add the hydrogen atom donor, TTMSS (e.g., 74.6 mg, 0.3 mmol, 1.5 eq), via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen, which can quench the excited state of the photocatalyst and interfere with the radical chain process.

  • Initiation and Reaction: Place the sealed reaction vessel approximately 2-5 cm from the blue LED light source. Use a small fan to maintain the reaction at ambient temperature (approx. 25-30 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking small aliquots from the reaction mixture via syringe. The disappearance of the starting material typically occurs within 5-24 hours.[6]

  • Workup: Upon completion, quench the reaction by opening the vessel to air. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tetrahydroquinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Expected Outcomes

The described protocol is robust for a variety of N-substituted and aromatically substituted precursors. The following table summarizes typical results based on literature precedents for similar radical cyclizations.

EntryN-Substituent (R¹)Aromatic Substituent (R²)Time (h)Yield (%)
1MethylH690-95%
2BenzylH885-92%
3TosylH5>95%
4Methyl4-Fluoro788-93%
5Methyl5-Methoxy1080-87%

Yields are based on isolated, purified product and may vary depending on the scale and specific substrate.

Troubleshooting and Key Considerations

  • Low Yield:

    • Oxygen Contamination: Ensure thorough degassing. Oxygen is a known quencher of radical reactions.

    • Impure Reagents: Use freshly purified substrate and high-purity, anhydrous solvents. Water can interfere with the reaction.

    • Insufficient Light: Check the output of the light source and ensure the reaction vessel is close enough for efficient irradiation.

  • Incomplete Reaction:

    • Catalyst Degradation: If the reaction stalls, adding another small portion of the photocatalyst may be beneficial.

    • Substrate Reactivity: Electron-withdrawing groups on the aromatic ring can sometimes slow the initial reduction step. Longer reaction times or a slightly higher catalyst loading may be required.

  • Safety:

    • Work in a well-ventilated fume hood.

    • Iodoanilines and organosilanes should be handled with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The visible-light-mediated radical cyclization of N-(but-3-en-1-yl)-2-iodoaniline precursors is a highly effective and modern method for synthesizing the valuable tetrahydroquinoline scaffold. This protocol offers a significant improvement over classical methods by avoiding harsh reagents and toxic metals. Its operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for researchers in drug discovery and synthetic chemistry, facilitating the rapid construction of diverse molecular libraries for biological screening.

References

  • Chemical Science, RSC Publishing.

  • Chemical Science, RSC Publishing.

  • ResearchGate, Technical Report.

  • The Journal of Organic Chemistry, ACS Publications.

  • Chemical Science, RSC Publishing.

  • PubMed, National Center for Biotechnology Information.

  • ResearchGate, Scientific Diagram.

  • Scribd, PDF Document.

  • RSC Advances, RSC Publishing.

  • PMC, National Center for Biotechnology Information.

  • MDPI, Multidisciplinary Digital Publishing Institute.

  • PMC, National Center for Biotechnology Information.

  • Organic Chemistry Portal.

  • Organic Chemistry Portal.

  • Scientiae Radices.

  • NSF PAR.

  • KoreaScience.

  • PMC, National Center for Biotechnology Information.

  • PubMed, National Center for Biotechnology Information.

  • Biblioteka Nauki.

  • ResearchGate.

  • NSF PAR.

  • PMC, National Center for Biotechnology Information.

  • ResearchGate.

  • The Royal Society of Chemistry.

Sources

Method

Use of N-(But-3-en-1-yl)-2-iodoaniline in natural product total synthesis

Application Note: N-(But-3-en-1-yl)-2-iodoaniline in Natural Product Total Synthesis Harnessing Palladium-Catalyzed Intramolecular Heck Cyclizations for Alkaloid Scaffolds Executive Summary The synthesis of complex nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(But-3-en-1-yl)-2-iodoaniline in Natural Product Total Synthesis Harnessing Palladium-Catalyzed Intramolecular Heck Cyclizations for Alkaloid Scaffolds

Executive Summary

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of natural product total synthesis and drug discovery. N-(But-3-en-1-yl)-2-iodoaniline (CAS 118670-86-3) serves as a highly versatile, bifunctional building block engineered specifically for the rapid construction of quinoline and indole alkaloid frameworks[1]. By featuring an ortho-iodoaniline motif tethered to a terminal alkene, this precursor is primed for palladium-catalyzed intramolecular Heck cyclizations. This application note details the mechanistic rationale, optimization parameters, and self-validating protocols required to convert this linear precursor into valuable tetrahydroquinoline and dihydroquinoline cores, which are foundational to the synthesis of targets like Martinelline and Strychnos alkaloids[2].

Mechanistic Rationale: The 6-Exo-Trig Cyclization Pathway

Understanding the causality behind the catalytic cycle is essential for controlling regioselectivity and product distribution. When N-(but-3-en-1-yl)-2-iodoaniline is subjected to Pd(0) catalysis, the reaction proceeds through a highly ordered sequence:

  • Oxidative Addition : The catalytically active Pd(0) species inserts into the weak C–I bond, forming a stable Aryl-Pd(II)-I intermediate.

  • Migratory Insertion (Kinetic Control) : The tethered but-3-enyl chain coordinates to the palladium center. According to Baldwin’s rules, both 6-exo-trig and 7-endo-trig cyclizations are allowed. However, the 6-exo-trig pathway is kinetically favored due to lower transition-state strain, driving the formation of a primary alkyl-Pd(II) intermediate at the C4' position.

  • β-Hydride Elimination : The intermediate lacks β-hydrogens on the terminal carbon, forcing elimination to occur exclusively at the adjacent C3' position. This yields the kinetic product: 4-methylene-1,2,3,4-tetrahydroquinoline .

  • Alkene Isomerization (Thermodynamic Sink) : Under standard basic conditions (e.g., Et₃N, 100 °C), the [HPdI] species can re-add to the exocyclic double bond. Subsequent elimination shifts the double bond into the ring to achieve conjugation with the aryl system, yielding the thermodynamic product: 4-methyl-1,2-dihydroquinoline [3].

HeckMechanism A N-(But-3-en-1-yl)- 2-iodoaniline B Oxidative Addition [Aryl-Pd(II)-I] A->B Pd(0) C Migratory Insertion (6-exo-trig) B->C Alkene Coord. D Primary Alkyl-Pd Intermediate C->D E β-Hydride Elimination D->E F 4-Methylene-1,2,3,4- tetrahydroquinoline E->F - HPdI G Alkene Isomerization F->G [HPdI] re-addition H 4-Methyl-1,2- dihydroquinoline G->H Thermodynamic Sink

Diagram 1: Mechanistic pathway of the Pd-catalyzed 6-exo-trig Heck cyclization and isomerization.

Optimization of Cyclization Conditions

The choice of catalyst, ligand, and base dictates whether the reaction stops at the exocyclic kinetic product or proceeds to the endocyclic thermodynamic product.

  • Ligand Effects : Electron-rich, sterically demanding ligands (e.g., dppf) accelerate the initial cross-coupling while standard phosphines (e.g., PPh₃) are sufficient for basic cyclizations.

  • Base & Additive Causality : Triethylamine (Et₃N) or K₂CO₃ promotes the isomerization to the dihydroquinoline. If the exocyclic alkene (4-methylene-1,2,3,4-tetrahydroquinoline) is the desired target, Ag₂CO₃ must be used. The silver cation acts as a halide scavenger, precipitating AgI and stripping iodide from the [HPdI] intermediate. This prevents the re-addition of the palladium hydride species to the alkene, effectively halting isomerization.

Table 1: Optimization of Intramolecular Heck Cyclization

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ratio (Exo : Endo)*
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2.0)DMF100128210 : 90
2Pd₂(dba)₃ (2.5)dppf (5)K₂CO₃ (2.0)Toluene9024885 : 95
3Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2.0)DMF100167515 : 85
4Pd(OAc)₂ (5)NoneAg₂CO₃ (2.0)DMF80126585 : 15

*Exo = 4-methylene-1,2,3,4-tetrahydroquinoline; Endo = 4-methyl-1,2-dihydroquinoline.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum reproducibility and quality control during the synthesis of the thermodynamic product (4-methyl-1,2-dihydroquinoline)[4].

Workflow S1 1. Reagent Prep Strictly Anhydrous/Anaerobic S2 2. Catalyst Activation Pd(OAc)2 + dppf S1->S2 S3 3. Substrate Addition N-(But-3-enyl)-2-iodoaniline S2->S3 S4 4. Cyclization 90°C, 24h S3->S4 S5 5. Reaction Monitoring TLC & GC-MS S4->S5 S6 6. Workup & Purification Extraction & Column Chroma. S5->S6

Diagram 2: Step-by-step experimental workflow for the synthesis of quinoline alkaloid scaffolds.

Materials Required:
  • N-(But-3-en-1-yl)-2-iodoaniline (1.0 mmol, 273.1 mg)

  • Pd₂(dba)₃ (0.025 mmol, 22.9 mg)

  • dppf (0.05 mmol, 27.7 mg)

  • K₂CO₃ (2.0 mmol, 276.4 mg, oven-dried)

  • Anhydrous Toluene (10 mL)

Methodology:
  • Solvent Degassing (Critical Step) : Sparge anhydrous toluene with ultra-pure Argon for 30 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; residual oxygen will prematurely terminate the catalytic cycle and cause palladium black precipitation.

  • Catalyst Activation : In an oven-dried Schlenk flask under Argon, combine Pd₂(dba)₃, dppf, and K₂CO₃. Add 5 mL of the degassed toluene. Stir at room temperature for 15 minutes until the solution transitions to a deep orange/red, indicating the formation of the active Pd(0)-ligand complex.

  • Substrate Addition : Dissolve N-(but-3-en-1-yl)-2-iodoaniline in the remaining 5 mL of toluene. Transfer this solution dropwise to the Schlenk flask via a gas-tight syringe.

  • Cyclization : Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 24 hours.

  • Reaction Monitoring (Self-Validation) :

    • TLC: Monitor the disappearance of the starting material (Rf ~0.6 in 10% EtOAc/Hexanes). The product will appear as a highly UV-active spot at Rf ~0.4.

    • GC-MS: Confirm the mass shift from m/z 273 (starting material) to m/z 145 (product, [M]⁺).

  • Workup : Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and palladium residues, washing the pad with ethyl acetate (3 × 15 mL). Concentrate the filtrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with 5-10% EtOAc in Hexanes).

Quality Control & NMR Validation:

To validate the success of the cyclization and the extent of isomerization, analyze the ¹H NMR (400 MHz, CDCl₃) spectrum:

  • Starting Material : Look for the terminal alkene multiplet at ~5.8 ppm (1H) and ~5.1 ppm (2H).

  • Kinetic Product (Exo) : If isomerization failed, you will observe two distinct broad singlets at ~5.0 ppm and ~5.3 ppm corresponding to the exocyclic =CH₂.

  • Thermodynamic Product (Endo, Target) : Successful formation of 4-methyl-1,2-dihydroquinoline is confirmed by a vinylic proton signal at ~5.9 ppm (multiplet, 1H) and an allylic methyl doublet at ~2.0 ppm (3H).

Sources

Application

Transition-metal-free cyclization methods for N-(But-3-en-1-yl)-2-iodoaniline

Application Note: Transition-Metal-Free Cyclization of N-(But-3-en-1-yl)-2-iodoaniline to Tetrahydroquinoline Scaffolds Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Transition-Metal-Free Cyclization of N-(But-3-en-1-yl)-2-iodoaniline to Tetrahydroquinoline Scaffolds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Metal-free radical cyclization methodologies, mechanistic causality, and self-validating protocols.

Executive Summary & Rationale

The construction of nitrogen-containing heterocycles, particularly tetrahydroquinolines, is a cornerstone of pharmaceutical development[1]. Historically, the cyclization of aryl halides onto tethered alkenes relied heavily on transition-metal catalysts (e.g., Pd, Ru, Ir) or toxic radical initiators (e.g., AIBN/Bu3SnH). In late-stage drug development, removing residual heavy metals to meet stringent regulatory thresholds (often <10 ppm) is a costly and time-consuming bottleneck.

N-(But-3-en-1-yl)-2-iodoaniline serves as a premier benchmark substrate for validating transition-metal-free radical cyclizations. By leveraging Single Electron Transfer (SET) paradigms, chemists can generate highly reactive aryl radicals from the 2-iodoaniline precursor under mild, metal-free conditions[2]. This application note details the mechanistic principles and provides self-validating protocols for two highly efficient metal-free pathways: Organic Photoredox Catalysis and Base-Promoted Homolytic Aromatic Substitution (BHAS) .

Mechanistic Pathway: SET and Regioselective Cyclization

Regardless of the initiation method, the fundamental transformation relies on the generation of an aryl radical via SET.

  • Initiation (SET): An electron is transferred to the substrate, forming a transient aryl radical anion. This species rapidly undergoes mesolytic cleavage, extruding an iodide anion to yield a neutral, highly reactive aryl radical[3].

  • Propagation (Cyclization): The spatial arrangement of the N-(but-3-en-1-yl) tether dictates the cyclization trajectory. According to Beckwith's guidelines for radical cyclizations, the radical attacks the internal carbon of the double bond via a kinetically favored 6-exo-trig pathway, overcoming the thermodynamically possible but kinetically disfavored 7-endo-trig pathway[4].

  • Termination: The resulting primary alkyl radical abstracts a hydrogen atom from the solvent or a sacrificial donor to yield the final product: 4-methyl-1,2,3,4-tetrahydroquinoline .

G cluster_conditions Transition-Metal-Free SET Activation Substrate N-(But-3-en-1-yl)-2-iodoaniline Photo Photoredox Catalysis (Eosin Y, Green LED) Substrate->Photo SET BHAS BHAS Initiation (KOtBu / DMF, 80°C) Substrate->BHAS SET RadicalAnion Aryl Radical Anion [Ar-I]•⁻ Photo->RadicalAnion BHAS->RadicalAnion ArylRadical Aryl Radical (Loss of I⁻) RadicalAnion->ArylRadical - I⁻ CyclizedRadical Primary Alkyl Radical (via 6-exo-trig cyclization) ArylRadical->CyclizedRadical Intramolecular Addition Product 4-Methyl-1,2,3,4-tetrahydroquinoline CyclizedRadical->Product H-atom Abstraction

Figure 1: Mechanistic pathways for the transition-metal-free 6-exo-trig radical cyclization.

Comparative Methodology Data

The table below summarizes the operational parameters and outcomes of the primary metal-free cyclization strategies.

MethodologyReagents & CatalystSolvent & TempReaction TimeYield (%)Key Advantage
Organic Photoredox Eosin Y (5 mol%), DIPEA (2 eq)MeCN, rt (Green LED)12–14 h82–86Ambient temperature; exceptionally high functional group tolerance.
BHAS KOtBu (3 eq)DMF, 80 °C (Dark)4–6 h75–79Highly cost-effective; requires no specialized photoreactor equipment.
Direct Photolysis KOH (2 eq)i-PrOH, rt (254 nm UV)18 h60–65Reagent-free radical generation; relies solely on UV homolytic cleavage.

Self-Validating Experimental Protocols

Protocol A: Visible-Light Photoredox Cyclization

Rationale: Eosin Y acts as a metal-free organic photocatalyst. Under green LED irradiation, it reaches an excited state capable of accepting an electron from a sacrificial donor (DIPEA), forming a radical anion that subsequently transfers an electron to the aryl iodide[3].

  • Preparation: In an oven-dried 10 mL Schlenk tube, add N-(But-3-en-1-yl)-2-iodoaniline (1.0 mmol, 273 mg) and Eosin Y (0.05 mmol, 32 mg, 5 mol%).

  • Solvent & Donor Addition: Add 5.0 mL of anhydrous Acetonitrile (MeCN) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

    • Causality: DIPEA acts as the terminal reductant (sacrificial electron donor) required to turn over the catalytic cycle.

  • Degassing (Critical Step): Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet state quencher and radical scavenger. Failure to rigorously degas will result in stalled reactions and peroxide byproducts.

  • Irradiation: Backfill with Argon and irradiate the stirred solution with a 530 nm Green LED array at ambient temperature for 12–14 hours.

    • Self-Validation Check: The solution should transition from a deep, opaque red to a translucent orange/yellow as the catalytic cycle initiates. If the solution remains dark red and TLC shows no conversion, oxygen contamination is likely occurring.

  • Workup & Isolation: Quench with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc 9:1).

  • Diagnostic NMR Validation: Confirm product formation via ¹H NMR (CDCl₃). The disappearance of the terminal alkene multiplet (5.0–5.8 ppm) and the appearance of a distinct doublet at ~1.30 ppm (J = 6.5 Hz) validates the successful 6-exo-trig formation of the 4-methyl group on the tetrahydroquinoline core.

Protocol B: Base-Promoted Homolytic Aromatic Substitution (BHAS)

Rationale: KOtBu in DMF generates an electron-rich super-donor complex at elevated temperatures, initiating a single-electron transfer to the aryl iodide without the need for light or transition metals[5].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with N-(But-3-en-1-yl)-2-iodoaniline (1.0 mmol, 273 mg) and sublimed Potassium tert-Butoxide (KOtBu) (3.0 mmol, 336 mg).

    • Causality: KOtBu is highly hygroscopic; exposure to ambient moisture generates KOH, which cannot efficiently initiate the SET process, leading to reaction failure.

  • Solvent Addition: Add 5.0 mL of anhydrous, amine-free N,N-Dimethylformamide (DMF).

    • Self-Validation Check: Upon addition of DMF to KOtBu, a distinct color shift to deep yellow/brown should be observed, visually confirming the formation of the active electron-donor complex.

  • Heating: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C in a pre-equilibrated oil bath for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Et₂O (15 mL), and quench carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Et₂O (2 x 10 mL).

    • Causality: Et₂O is preferred over EtOAc here to prevent base-catalyzed hydrolysis of the extraction solvent during the initial quench.

  • Purification: Wash the combined organics with LiCl solution (5% aq, 3 x 10 mL) to remove residual DMF. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield the tetrahydroquinoline derivative.

References

  • [3] Modern photo- and electrochemical approaches to aryl radical generation. RSC Publishing.3

  • [5] Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. Organic Letters - ACS Publications. 5

  • [2] Generation of Aryl Radicals from Aryl Halides: Rongalite-Promoted Transition-Metal-Free Arylation. The Journal of Organic Chemistry - ACS Publications. 2

  • [4] Six- versus Five-Membered Ring Formation in Radical Cyclizations of 7-Bromo-Substituted Hexahydroindolinones. Organic Letters - ACS Publications. 4

  • [1] Oxidative Cyclization Synthesis of Tetrahydroquinolines and Reductive Hydrogenation of Maleimides under Redox-Neutral Conditions. Organic Letters - ACS Publications. 1

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of N-(But-3-en-1-yl)-2-iodoaniline

Topic: Optimizing the Synthesis of N-(But-3-en-1-yl)-2-iodoaniline Welcome to the Process Chemistry Support Center. The synthesis of N-(but-3-en-1-yl)-2-iodoaniline via the alkylation of 2-iodoaniline with 4-bromo-1-bute...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Synthesis of N-(But-3-en-1-yl)-2-iodoaniline

Welcome to the Process Chemistry Support Center. The synthesis of N-(but-3-en-1-yl)-2-iodoaniline via the alkylation of 2-iodoaniline with 4-bromo-1-butene is a critical transformation, frequently utilized to generate precursors for palladium-catalyzed cyclizations (e.g., indole and quinoline synthesis). However, researchers routinely encounter yield-limiting bottlenecks such as over-alkylation, sluggish conversion, and substrate degradation.

This guide provides field-proven, mechanistically grounded solutions to maximize your isolated yield and ensure reproducible scale-up.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, identify the primary failure mode of your current synthesis using the diagnostic tree below.

Troubleshooting Start Low Yield of N-(But-3-en-1-yl)-2-iodoaniline CheckTLC Analyze TLC/LC-MS What is the major impurity? Start->CheckTLC Dialkyl Dialkylated Byproduct (Over-alkylation) CheckTLC->Dialkyl Unreacted Unreacted 2-Iodoaniline (Low Conversion) CheckTLC->Unreacted Degradation Complex Mixture (Degradation/Elimination) CheckTLC->Degradation Sol1 Implement Tosyl Protection or Adjust Stoichiometry (1:5) Dialkyl->Sol1 Sol2 Add NaI (Finkelstein) or change to Cs2CO3/DMF Unreacted->Sol2 Sol3 Lower Temp, Degas Solvent, Use Mild Base (K2CO3) Degradation->Sol3

Caption: Diagnostic workflow for identifying and resolving low yield in N-(But-3-en-1-yl)-2-iodoaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a significant amount of dialkylated byproduct (N,N-bis(but-3-en-1-yl)-2-iodoaniline). How do I prevent this?

A1: This is the most pervasive issue in direct aniline alkylation. Causality: Once 2-iodoaniline undergoes mono-alkylation, the resulting secondary amine is actually more nucleophilic than the starting primary amine. This occurs because the newly attached alkyl chain exerts an inductive electron-donating effect (+I effect), increasing the electron density on the nitrogen atom. Consequently, the rate constant of the second alkylation ( k2​ ) becomes highly competitive with the first ( k1​ ). Solution: You must alter the electronic environment or the statistical probability.

  • Statistical Control: Use a large excess of 2-iodoaniline (e.g., 5 equivalents) relative to 4-bromo-1-butene. This statistically favors mono-alkylation. The unreacted aniline can be recovered via acidic aqueous extraction.

  • Electronic Deactivation (Recommended): Temporarily protect the aniline with a Tosyl (Ts) group. The electron-withdrawing sulfonamide completely suppresses dialkylation, creating a self-validating system where only one alkylation event is chemically possible[1].

Q2: The reaction is incredibly slow. I am seeing unreacted 4-bromo-1-butene and 2-iodoaniline even after 24 hours at reflux. Why?

A2: 2-Iodoaniline is a relatively poor nucleophile. The bulky, highly electronegative iodine atom at the ortho position creates severe steric hindrance and electronic deactivation (via inductive withdrawal), significantly reducing the availability of the amine lone pair compared to an unsubstituted aniline[2]. Causality: Alkyl bromides like 4-bromo-1-butene often lack the electrophilicity required to overcome the high activation energy barrier of this specific SN​2 displacement. Solution: Implement in situ Finkelstein catalysis . Add 1.0 equivalent of Sodium Iodide (NaI) to the reaction mixture. The iodide ion displaces the bromide to form 4-iodo-1-butene, a vastly superior electrophile that rapidly reacts with the hindered aniline.

Q3: I tried using a stronger base (e.g., NaH or KOtBu) to force the reaction, but my yield dropped and I observed gas evolution. What happened?

A3: You inadvertently triggered an elimination reaction. Causality: 4-Bromo-1-butene possesses highly acidic allylic/homoallylic protons. Strong, non-nucleophilic bases will preferentially abstract these protons rather than deprotonating the weakly acidic aniline, promoting an E2 elimination pathway that generates 1,3-butadiene gas and irreversibly consumes your electrophile. Solution: Strictly utilize mild, inorganic bases like K 2​ CO 3​ or Cs 2​ CO 3​ . In these workflows, the base's primary role is to act as an acid scavenger for the generated HBr, not to pre-deprotonate the aniline.

Mechanism SM 2-Iodoaniline + 4-Bromo-1-butene Mono N-(But-3-en-1-yl)-2-iodoaniline (Target Product) SM->Mono k1 (Desired SN2) Elim 1,3-Butadiene + Unreacted Aniline SM->Elim E2 Elimination Di N,N-bis(but-3-en-1-yl)-2-iodoaniline (Over-alkylation) Mono->Di k2 (Competing SN2) Note k2 approaches k1 due to increased nucleophilicity of secondary amine Mono->Note

Caption: Competing kinetic pathways in the direct alkylation of 2-iodoaniline.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the expected outcomes based on different synthetic strategies. For pharmaceutical scale-up, the Tosyl Protection Route is the industry standard due to its absolute control over the product profile.

Synthetic StrategyBase / AdditiveSolventTempMajor Reaction OutcomeTypical Isolated Yield (%)
Direct Alkylation (1:1 eq) K 2​ CO 3​ MeCN80 °CIntractable mixture of mono/dialkylated30 - 40%
Statistical Control (5:1 eq) K 2​ CO 3​ MeCN80 °CPredominantly monoalkylated65 - 75%
Finkelstein Catalysis Cs 2​ CO 3​
  • NaI
DMF60 °CFaster conversion, minor dialkylation60 - 70%
Tosyl Protection Route K 2​ CO 3​ Acetone60 °CExclusive monoalkylation >85% (over 2 steps)

Standard Operating Procedures (SOPs)

Protocol A: Direct Alkylation with Finkelstein Catalysis (Optimized for Speed)

Use this method when rapid synthesis is required and minor dialkylation impurities can be tolerated or separated via chromatography.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodoaniline (2.19 g, 10.0 mmol, 1.0 equiv) and anhydrous DMF (25 mL).

  • Reagent Addition: Add Cesium Carbonate (Cs 2​ CO 3​ , 4.88 g, 15.0 mmol, 1.5 equiv) and Sodium Iodide (NaI, 1.50 g, 10.0 mmol, 1.0 equiv). Stir the suspension at room temperature for 10 minutes.

  • Alkylation: Dropwise, add 4-bromo-1-butene (1.22 mL, 12.0 mmol, 1.2 equiv) via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C under an argon atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature, quench with saturated aqueous NH 4​ Cl (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: The Sulfonamide Protection-Alkylation Route (Optimized for Absolute Purity)

This self-validating protocol guarantees zero over-alkylation by utilizing a sulfonamide intermediate[1].

Step 1: Tosyl Protection

  • Dissolve 2-iodoaniline (10.0 mmol, 1.0 equiv) in anhydrous Pyridine (15 mL) at 0 °C.

  • Slowly add p-Toluenesulfonyl chloride (TsCl, 11.0 mmol, 1.1 equiv) in portions.

  • Warm to room temperature and stir for 4 hours.

  • Dilute with CH 2​ Cl 2​ and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry and concentrate to yield N-(2-iodophenyl)-4-methylbenzenesulfonamide.

Step 2: Alkylation

  • Dissolve the protected aniline (1.0 equiv) and 4-bromo-1-butene (1.1 equiv) in Acetone (1.0 M concentration).

  • Add K 2​ CO 3​ (2.0 equiv) and heat the mixture to 60 °C for 16 hours.

  • Quench with saturated NH 4​ Cl, extract with Ethyl Acetate, dry, and concentrate. The bulky, electron-withdrawing Ts group ensures only mono-alkylation occurs.

Step 3: Deprotection

  • To remove the Tosyl group, treat the purified intermediate with Magnesium turnings (10 equiv) in Methanol under sonication for 2-4 hours, or utilize standard SmI 2​ cleavage conditions.

  • Filter through Celite, concentrate, and isolate the pure N-(but-3-en-1-yl)-2-iodoaniline.

References

  • Barraza, S. J., & Denmark, S. E. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Synlett.[Link][2]

  • University of Birmingham Research Repository. Novel transformations for the synthesis of nitrogen containing carbo- and heterocycles.[Link][1]

Sources

Optimization

Technical Support Center: Optimizing Intramolecular Heck Reactions of N-(But-3-en-1-yl)-2-iodoaniline

Welcome to the technical support center for the intramolecular Heck cyclization of N-(But-3-en-1-yl)-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the intramolecular Heck cyclization of N-(But-3-en-1-yl)-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful ring-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Reaction Overview and Key Challenges

The intramolecular Heck reaction of N-(But-3-en-1-yl)-2-iodoaniline is a palladium-catalyzed process that forms a new carbon-carbon bond, leading to the synthesis of a five-membered heterocyclic ring, a core structure in many biologically active molecules.[1][2] While elegant, this reaction is sensitive to a variety of parameters that can influence yield, purity, and reaction time.

Common challenges include:

  • Low or no product yield

  • Formation of undesired side products (e.g., reduced starting material, double bond isomerization)

  • Inconsistent results between batches

  • Difficulty in catalyst activation or catalyst death

This guide will address these issues in a systematic, question-and-answer format.

II. Troubleshooting Guide & FAQs

Q1: My reaction is not working. I'm seeing only starting material or a complex mixture of products. Where do I start troubleshooting?

This is a common issue that can often be traced back to the catalytic cycle. The intramolecular Heck reaction proceeds through several key steps: oxidative addition, migratory insertion, and β-hydride elimination.[3][4] A failure at any of these stages will halt the reaction.

Troubleshooting Workflow:

G start No/Low Yield catalyst 1. Catalyst System Check - Pd Source (Pd(0) vs Pd(II)) - Ligand Choice - Catalyst Loading start->catalyst conditions 2. Reaction Conditions Check - Base Selection - Solvent Choice - Temperature catalyst->conditions substrate 3. Substrate Integrity Check - Purity of N-(But-3-en-1-yl)-2-iodoaniline - Degradation? conditions->substrate analysis Analyze Results substrate->analysis

Caption: A systematic troubleshooting workflow for low-yield intramolecular Heck reactions.

Detailed Breakdown:

  • Catalyst System: The heart of the reaction is the palladium catalyst.

    • Palladium Source: Are you using a Pd(0) or Pd(II) source? Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[5][6] This reduction is often facilitated by phosphine ligands or the amine base.[7] If this reduction is inefficient, the catalytic cycle will not initiate. Consider starting with a Pd(0) source like Pd(PPh₃)₄ to rule out reduction issues.

    • Ligand: The choice of ligand is critical. It stabilizes the palladium center, influences reactivity, and can prevent catalyst decomposition (e.g., formation of palladium black).[8][9] For this specific transformation, monodentate phosphine ligands like triphenylphosphine (PPh₃) are commonly used.[7][10] The ligand-to-palladium ratio is also important; typically a 2:1 or 4:1 ratio is a good starting point.[7]

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it's not always the solution and increases costs. Typical loadings range from 1-5 mol %.[11] If you suspect catalyst deactivation, a higher loading might be a temporary fix, but addressing the root cause is better.

  • Reaction Conditions:

    • Base: The base is crucial for neutralizing the HI generated during the catalytic cycle, regenerating the Pd(0) catalyst.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be used.[12] The choice of base can significantly impact the reaction outcome.[13]

    • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are standard choices for Heck reactions as they help to dissolve the reactants and stabilize charged intermediates in the catalytic cycle.[12][14]

    • Temperature: Heck reactions are typically run at elevated temperatures, often between 80-120 °C.[6][14] If the temperature is too low, the reaction may be too slow. If it's too high, you risk thermal decomposition of your substrate or catalyst.

Q2: I'm observing a significant amount of a side product that appears to be the reduced starting material (N-but-3-en-1-ylaniline). What's causing this?

This side product arises from a process called reductive dehalogenation . Instead of undergoing the desired cyclization, the aryl-palladium intermediate is intercepted by a hydride source, leading to the removal of the iodine and formation of a C-H bond.

Plausible Mechanisms for Reductive Dehalogenation:

  • From the Base: Some amine bases, particularly those with α-hydrogens, can act as hydride donors.

  • From Solvent: Solvents like DMF can decompose at high temperatures to generate species that can act as hydride sources.

Troubleshooting Strategies:

  • Change the Base: Switch to a non-hydride donating base. If you are using an amine base, consider an inorganic base like K₂CO₃ or Cs₂CO₃.

  • Lower the Temperature: High temperatures can promote side reactions. Try running the reaction at the lower end of the effective temperature range.

  • Add a Scavenger: In some cases, adding a mild oxidant can help suppress reductive pathways, but this should be approached with caution as it can interfere with the catalyst.

Q3: My product is a mixture of isomers with the double bond in different positions. How can I improve the regioselectivity?

Double bond isomerization is a common side reaction in Heck chemistry.[3] After the desired product is formed, the palladium hydride species (Pd-H) that is also generated can re-add to the product's double bond and then eliminate, leading to the formation of a more thermodynamically stable isomer.

Controlling Isomerization:

G start Desired Exo Product pathway Pd-H Re-addition/ Elimination start->pathway Slow Removal of Pd-H isomer Isomerized Endo Product pathway->isomer

Caption: Pathway for double bond isomerization in Heck reactions.

  • Base Selection: A key role of the base is to react with the Pd-H species to regenerate the Pd(0) catalyst. A highly effective base will quickly remove the Pd-H, minimizing its opportunity to cause isomerization. Consider using a stronger or more soluble base.

  • Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can promote a "cationic pathway" for the Heck reaction.[1][15] This can sometimes suppress double bond isomerization by altering the nature of the key intermediates.

  • Ligand Choice: The electronic and steric properties of the ligand can influence the rate of β-hydride elimination versus other pathways. While PPh₃ is a good starting point, exploring other monodentate or even some bidentate phosphine ligands might be beneficial if isomerization is a persistent issue.[10]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my reaction?

There is no single "best" set of conditions, as the optimal parameters are often substrate-dependent. However, a systematic approach to optimization is key. A Design of Experiments (DoE) approach can be highly effective, but a more traditional, one-variable-at-a-time approach can also yield good results.

Recommended Starting Conditions & Optimization Parameters:

ParameterRecommended Starting PointOptimization ConsiderationsRationale
Pd Source Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common, air-stable precursor.[7] Pd(0) sources can be used to bypass the in situ reduction step.[5]
Ligand PPh₃ (2-4 eq. to Pd)P(o-tol)₃, P(t-Bu)₃PPh₃ is a robust and common ligand.[10] More electron-rich or bulky ligands can alter reactivity and stability.[10]
Base K₂CO₃ (2-3 eq.)Cs₂CO₃, NEt₃, DIPEAInorganic bases are often effective and can minimize side reactions.[1] Organic bases offer better solubility in some solvent systems.
Solvent DMF or AcetonitrileDioxane, ToluenePolar aprotic solvents are generally preferred to facilitate the ionic steps of the catalytic cycle.[12][14]
Temperature 100 °C80-120 °CBalances reaction rate against potential thermal degradation.

III. Experimental Protocols

General Procedure for the Intramolecular Heck Cyclization of N-(But-3-en-1-yl)-2-iodoaniline:

This is a general guideline and may require optimization.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(But-3-en-1-yl)-2-iodoaniline (1.0 eq.).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.02-0.05 eq.) and the phosphine ligand (e.g., PPh₃, 0.04-0.10 eq.).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1 M solution).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Mechanistic Overview

A solid understanding of the reaction mechanism is invaluable for troubleshooting.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I pd_ii Aryl-Pd(II)-I Complex oxidative_add->pd_ii migratory_ins Migratory Insertion pd_ii->migratory_ins + Alkene alkyl_pd Alkyl-Pd(II) Intermediate migratory_ins->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product_pd Product-Pd(II)-H Complex beta_hydride->product_pd reductive_elim Reductive Elimination product_pd->reductive_elim + Base product Cyclized Product product_pd->product - Pd(II)-H reductive_elim->pd0 - H-Base⁺X⁻

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodoaniline derivative to form a Pd(II) species.[1][3]

  • Migratory Insertion: The tethered alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond, forming the new C-C bond and a five-membered ring.[1][6]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium is eliminated, forming the product's double bond and a palladium-hydride (Pd-H) species.[3]

  • Reductive Elimination/Base Regeneration: The base neutralizes the generated acid (HI) and facilitates the reduction of the Pd(II)-H species back to the active Pd(0) catalyst, allowing the cycle to continue.[3]

By understanding these fundamental steps, you can better diagnose where your reaction may be failing and make informed decisions to optimize your conditions for a successful synthesis.

V. References

  • Intramolecular Heck reaction - Wikipedia. Available at: [Link]

  • Choy, P. Y., & Kwong, F. Y. (2006). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. The Journal of Organic Chemistry, 71(3), 1283–1286. Available at: [Link]

  • Li, J. H., Liang, Y., & Wang, D. P. (2005). Optimization of palladium-catalyzed Mizoroki-Heck reaction of 1a and 2a in water a. ResearchGate. Available at: [Link]

  • Smith, C. J., & Lindsay, D. M. (2003). Optimisation of Palladium-Based Supported Liquid-Phase Catalysts in the Heck Reaction. Organic Process Research & Development, 7(4), 543–548. Available at: [Link]

  • Ahmad, R., Khan, M., & Siddiqui, M. R. H. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Molecules, 26(11), 3128. Available at: [Link]

  • Kumar, A., Rao, A. S., & Kumar, S. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1585–1593. Available at: [Link]

  • Wang, Z., Chen, Y., & Zhang, J. (2025). Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines. ACS Catalysis. Available at: [Link]

  • Heck reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Wang, Q., & Xi, C. (2016). Intramolecular Imidoylative Heck Reaction: Synthesis of Cyclic Ketoimines from Functionalized Isocyanide. Organic Letters, 18(13), 3230–3233. Available at: [Link]

  • Li, J. H., & Wang, D. P. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(18), 7533–7536. Available at: [Link]

  • Intramolecular Heck Reaction: Synthesis of Heterocycles | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. (2004). Available at: [Link]

  • Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1496. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • CHAPTER-I A REVIEW ON HECK REACTION. (n.d.). Shodhganga. Available at: [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. (n.d.). NCBI. Available at: [Link]

  • Ligand effects on migratory insertion by the Heck reaction | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • de Vries, J. G. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry, 79(5-6), 1086-1092. Available at: [Link]

  • Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 2009. Available at: [Link]

  • Overman, L. E., & Paquette, L. A. (2002). Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereocenters. Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 124(51), 15162–15171. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Available at: [Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC. (n.d.). NCBI. Available at: [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. Available at: [Link]

  • Chapter 4. (n.d.). Shodhganga. Available at: [Link]

  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn·· - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Blakemore, D. C., Castro, L., & de Solms, S. J. (2018). Heck Coupling. In Synthetic Methods in Drug Discovery (pp. 116–141). Royal Society of Chemistry. Available at: [Link]

  • Intramolecular Heck Reactions | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (n.d.). Jultika.oulu.fi. Available at: [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7658–7664. Available at: [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. In Organic Reactions (pp. 1–320). John Wiley & Sons, Inc. Available at: [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC. (n.d.). NCBI. Available at: [Link]

  • Palladium-Catalyzed Tandem Cyclization and Dimerization of (Z)-3-Iodo-3-alken-1-ones. (n.d.). Organic Letters. Available at: [Link]

  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions - Semantic Scholar. (2023). Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Semantic Scholar. (2024). Available at: [Link]

  • Palladium-catalyzed cascade cyclization/intramolecular redox-relay Heck arylation of alkenols: access to tetrahydro-β-carbolines from 2-(hydroxyalkenynyl)sulfonanilides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: N-(But-3-en-1-yl)-2-iodoaniline vs. N-Allyl-2-iodoaniline in Palladium-Catalyzed Cyclizations

Executive Overview The construction of complex nitrogen-containing heterocycles is a cornerstone of preclinical drug development. Intramolecular Heck cyclizations of ortho-iodoanilines provide a highly robust, atom-econo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The construction of complex nitrogen-containing heterocycles is a cornerstone of preclinical drug development. Intramolecular Heck cyclizations of ortho-iodoanilines provide a highly robust, atom-economical route to these privileged scaffolds. This guide provides an objective, data-driven comparison of two highly utilized substrates: N-allyl-2-iodoaniline and N-(but-3-en-1-yl)-2-iodoaniline .

While these molecules differ structurally by only a single methylene unit in their aliphatic tether, this minor variation dictates a fundamental divergence in their cyclization modes. Understanding the thermodynamic and kinetic parameters that drive these divergent pathways—yielding indolines and tetrahydroquinolines, respectively—is critical for researchers designing targeted synthetic routes.

Structural & Mechanistic Divergence

The reactivity of both substrates hinges on the initial oxidative addition of the polarized C–I bond (approximate bond length 2.10 Å) to a Palladium(0) active species. Density Functional Theory (DFT) studies demonstrate that this oxidative addition is the rate-determining step, proceeding with a relatively low activation free enthalpy of approximately 10.2 kcal/mol .

Following oxidative addition, the pathways diverge entirely based on Baldwin's Rules for ring closure and the inherent torsional strain of the tethers:

  • N-Allyl-2-iodoaniline (Allyl tether, n=1): The 3-carbon tether forces the arylpalladium(II) intermediate into a geometry that overwhelmingly favors a 5-exo-trig migratory insertion. This kinetically favored pathway forms an alkylpalladium intermediate that rapidly undergoes β -hydride elimination to yield a 3-methyleneindoline scaffold.

  • N-(But-3-en-1-yl)-2-iodoaniline (Homoallyl tether, n=2): The extended 4-carbon tether structurally precludes the formation of a highly strained 5-membered ring. Instead, the system is directed exclusively through a 6-exo-trig cyclization. This pathway yields 4-methylene-1,2,3,4-tetrahydroquinoline (THQ), which is highly prone to subsequent double-bond isomerization to form 4-methyl-1,2-dihydroquinoline .

G Start Pd(0) Catalyst SubA N-Allyl-2-iodoaniline (n=1) Start->SubA SubB N-(But-3-en-1-yl)-2-iodoaniline (n=2) Start->SubB OxAddA Arylpalladium(II) Intermediate ΔG‡ ≈ 10.2 kcal/mol SubA->OxAddA Oxidative Addition OxAddB Arylpalladium(II) Intermediate SubB->OxAddB Oxidative Addition MigA 5-exo-trig Migratory Insertion OxAddA->MigA Alkene Coordination MigB 6-exo-trig Migratory Insertion OxAddB->MigB Alkene Coordination ProdA Indoline Derivatives (e.g., 3-Methyleneindoline) MigA->ProdA β-Hydride Elimination ProdB Tetrahydroquinoline Derivatives (e.g., 4-Methylene-THQ) MigB->ProdB β-Hydride Elimination

Divergent intramolecular Heck pathways for N-allyl and N-(but-3-en-1-yl) iodoanilines.

Quantitative Performance Comparison

The table below summarizes the expected experimental outcomes when subjecting both substrates to standard intramolecular Heck conditions.

ParameterN-Allyl-2-iodoanilineN-(But-3-en-1-yl)-2-iodoaniline
Tether Length 3 Carbons (Allyl)4 Carbons (Homoallyl)
Favored Cyclization 5-exo-trig6-exo-trig
Primary Scaffold Indoline / IndoleTetrahydroquinoline (THQ)
Typical Yield Range 75% – 96%65% – 85%
Common Side Reactions Unwanted aromatization to IndoleDehydrogenative aromatization to Quinoline
Optimal Base Ag₂CO₃ (to trap kinetic exocyclic alkene)Et₃N or K₂CO₃

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the choice of reagents to demonstrate why specific conditions are required to control the fate of the post-cyclization intermediates.

Protocol A: Synthesis of 3-Methyleneindoline from N-Allyl-2-iodoaniline

Objective: Achieve 5-exo-trig cyclization while strictly trapping the kinetic exocyclic double bond and preventing aromatization.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge N-allyl-2-iodoaniline (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL) that has been rigorously degassed via three freeze-pump-thaw cycles.

    • Causality Insight: Degassing prevents the premature oxidation of the sensitive Pd(0) active species. The selection of Ag₂CO₃ is highly deliberate; it acts as a halide scavenger, precipitating AgI. By removing iodide from the catalytic cycle, the re-addition of HPdI to the newly formed alkene is suppressed, thereby preventing double-bond migration and trapping the kinetic 3-methyleneindoline product .

  • Reaction: Heat the mixture to 80 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature, dilute with Et₂O, and filter through a pad of Celite to remove the precipitated AgI and Pd black.

  • System Validation: Analyze the crude mixture via ¹H NMR. The protocol is validated if the spectrum shows two distinct doublets around δ 5.0–5.5 ppm (characteristic of exocyclic methylene protons). The absence of a methyl doublet near δ 2.3 ppm confirms that unwanted isomerization to 3-methylindole was successfully suppressed.

Protocol B: Synthesis of 4-Methylene-THQ from N-(But-3-en-1-yl)-2-iodoaniline

Objective: Drive the thermodynamically heavier 6-exo-trig cyclization to yield the tetrahydroquinoline core.

  • Preparation: Charge N-(but-3-en-1-yl)-2-iodoaniline (1.0 equiv, 0.5 mmol), Pd(PPh₃)₄ (5 mol%), and Et₃N (2.0 equiv) in a dry round-bottom flask under nitrogen.

  • Solvent Addition: Add anhydrous acetonitrile (5 mL).

    • Causality Insight: Unlike the indoline protocol, Et₃N is utilized here to regenerate Pd(0) from HPdI. This maintains a homogeneous reaction environment, which is necessary to facilitate the slightly slower kinetics of the 6-exo-trig cyclization without precipitating the active catalyst.

  • Reaction: Reflux the mixture (82 °C) for 12–16 hours.

  • Workup: Concentrate under reduced pressure, partition between CH₂Cl₂ and water. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and purify via flash chromatography.

  • System Validation: Validate the regioselectivity via NMR and ESI-MS. The presence of a branched methyl or methylene group at the C4 position explicitly confirms a successful 6-exo-trig cyclization, ruling out the competing 7-endo-trig pathway (which would yield a benzazepine lacking the branched substituent).

Strategic Applications in Drug Discovery

The divergent reactivity of these two substrates directly impacts their utility in medicinal chemistry:

  • N-Allyl-2-iodoaniline: The resulting 3-methyleneindoline scaffold is the foundational precursor for synthesizing the CC-1065 and duocarmycin pharmacophores—a class of exceptionally potent DNA-alkylating antitumor antibiotics .

  • N-(But-3-en-1-yl)-2-iodoaniline: The tetrahydroquinoline (THQ) derivatives generated from this substrate are privileged structures found in a vast array of biologically active compounds, including cholesteryl ester transfer protein (CETP) inhibitors and selective estrogen receptor modulators (SERMs) .

References

  • Density Functional Study of Indole Formation by an Intramolecular Heck Reaction Organometallics, American Chemical Society (ACS). URL:[Link]

  • Intramolecular Heck Reactions for the Synthesis of Tetrahydroquinolines Tetrahedron Letters, Caddick, S.; Kofie, W. (2002). URL:[Link]

  • Concise synthesis of CC-1065/duocarmycin pharmacophore using the intramolecular Heck reaction Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. URL:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(But-3-en-1-yl)-2-iodoaniline

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of N-(But-3-en-1-yl)-2-iodoaniline. In the absence of direct experimental data for this specific molecule, this document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of N-(But-3-en-1-yl)-2-iodoaniline. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles and data from analogous structures to offer a robust predictive comparison between different ionization techniques. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Introduction: The Structural Elucidation Challenge

N-(But-3-en-1-yl)-2-iodoaniline possesses a unique combination of structural motifs: an aromatic iodoaniline core and an unsaturated N-alkyl side chain. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification in complex matrices, such as in metabolite identification studies or reaction monitoring. The fragmentation pathways provide a veritable fingerprint of the molecule's structure.

This guide will compare the predicted fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).[1][2] While EI typically induces extensive fragmentation, providing rich structural detail, ESI is a gentler method that often preserves the molecular ion, which is crucial for determining molecular weight.[2][3]

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+•) that is energetically unstable and prone to fragmentation.[4] The fragmentation patterns observed are a direct consequence of the molecule's structure, with bond cleavages occurring at the most labile sites.[4]

For N-(But-3-en-1-yl)-2-iodoaniline (Molecular Weight: 287.14 g/mol ), the following fragmentation pathways are predicted:

Alpha-Cleavage

A dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] This process is favored due to the stabilization of the resulting cation by the non-bonding electrons of the nitrogen.[7] For N-(But-3-en-1-yl)-2-iodoaniline, the primary alpha-cleavage is expected to result in the loss of a propyl radical, leading to a resonance-stabilized ion at m/z 246 .

A secondary alpha-cleavage could involve the loss of a hydrogen radical from the carbon attached to the nitrogen, resulting in an ion at m/z 286 .[6]

Cleavage of the N-C Bond

Direct cleavage of the bond between the nitrogen and the butenyl group would lead to two possible charged fragments: the iodoaniline radical cation at m/z 219 and the butenyl cation at m/z 55 . The stability of the iodoaniline fragment makes this a probable pathway.

Fragmentation of the Aromatic Ring

The iodoaniline ring itself can undergo fragmentation. A key fragmentation would be the loss of the iodine atom, which is a good leaving group, resulting in a fragment at m/z 160 (M - I)+. Further fragmentation of the aniline ring could lead to the loss of HCN, a common fragmentation pathway for anilines, resulting in a fragment at m/z 92 from the aniline core.[6][8]

McLafferty-type Rearrangement

While the classic McLafferty rearrangement requires a gamma-hydrogen and a carbonyl group, analogous rearrangements can occur in other systems.[7][9][10][11] In this molecule, a 1,5-hydrogen shift from the butenyl chain to the aromatic ring or the nitrogen atom could potentially lead to the elimination of a neutral butene molecule, resulting in an ion at m/z 231 .

Table 1: Predicted Key Fragment Ions of N-(But-3-en-1-yl)-2-iodoaniline under EI-MS
Predicted m/z Proposed Fragment Structure/Loss Fragmentation Pathway
287[M]+• (Molecular Ion)Ionization
246[M - C3H5]+Alpha-cleavage
219[Iodoaniline]+•N-C Bond Cleavage
160[M - I]+Loss of Iodine
92[C6H6N]+Fragmentation of aniline core (loss of I and subsequent rearrangement)
55[C4H7]+N-C Bond Cleavage
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection : Inject a 1 µL aliquot into the GC inlet, typically set at 250°C, in splitless mode.

  • Chromatographic Separation : Utilize a capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature program starting at 70°C and ramping up to 280°C to ensure elution of the analyte.[12]

  • Mass Spectrometry :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 40-400.

    • Source Temperature : 230°C.

    • Transfer Line Temperature : 280°C.[12]

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution.[1][13] It typically produces protonated molecules [M+H]+ in positive ion mode, with minimal fragmentation.[2] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

ESI-MS (MS1)

In a standard ESI-MS experiment in positive ion mode, the primary ion observed for N-(But-3-en-1-yl)-2-iodoaniline is expected to be the protonated molecule at m/z 288 . The high stability of this ion means that little to no in-source fragmentation is anticipated under typical ESI conditions.

ESI-MS/MS (Collision-Induced Dissociation)

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]+ at m/z 288) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pathways will differ from EI due to the even-electron nature of the precursor ion.[14]

The most likely fragmentation pathways for the [M+H]+ ion include:

  • Loss of the Butenyl Group : The most probable fragmentation will be the cleavage of the N-C bond, leading to the loss of a neutral butene molecule (C4H6), resulting in a protonated iodoaniline fragment at m/z 220 . This is often the most abundant fragment ion in the MS/MS spectrum of N-alkenylated anilines.

  • Loss of Iodine : The loss of a neutral hydrogen iodide (HI) molecule is another plausible pathway, which would yield a fragment at m/z 160 .

  • Fragmentation of the Butenyl Chain : Cleavage within the butenyl chain could also occur, though these fragments are generally less abundant.

Table 2: Predicted Key Fragment Ions of N-(But-3-en-1-yl)-2-iodoaniline under ESI-MS/MS
Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss
288220C4H8
288160HI
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation : Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as a mixture of acetonitrile and water.

  • Chromatographic Separation :

    • Column : C18 reversed-phase column.

    • Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate : 0.2-0.5 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120°C.

    • Desolvation Temperature : 350°C.

    • MS1 Scan : Scan for the protonated molecule at m/z 288.

    • MS/MS : Isolate the m/z 288 ion and apply collision energy (typically 10-40 eV) to induce fragmentation. Scan for product ions.

Comparative Analysis and Visualization

The primary difference between the two techniques lies in the nature of the initial ionization and the resulting fragmentation cascade. EI, being a high-energy process, will provide a more complex fragmentation pattern, revealing more intricate details of the molecular structure. In contrast, ESI is ideal for confirming the molecular weight and, with the aid of MS/MS, for targeted structural analysis through controlled fragmentation.

Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the key predicted fragmentation pathways for N-(But-3-en-1-yl)-2-iodoaniline under both EI and ESI-MS/MS conditions.

EI_Fragmentation M N-(But-3-en-1-yl)-2-iodoaniline [M]+• m/z 287 F246 [M - C3H5]+ m/z 246 M->F246 α-cleavage F219 [Iodoaniline]+• m/z 219 M->F219 N-C cleavage F160 [M - I]+ m/z 160 M->F160 Loss of I• F55 [C4H7]+ m/z 55 M->F55 N-C cleavage

Caption: Predicted EI fragmentation of N-(But-3-en-1-yl)-2-iodoaniline.

ESI_Fragmentation MH [M+H]+ m/z 288 F220 [M+H - C4H8]+ m/z 220 MH->F220 Loss of Butene F160 [M+H - HI]+ m/z 160 MH->F160 Loss of HI

Caption: Predicted ESI-MS/MS fragmentation of N-(But-3-en-1-yl)-2-iodoaniline.

Conclusion

The choice between EI and ESI for the analysis of N-(But-3-en-1-yl)-2-iodoaniline will depend on the specific research question. For initial identification and structural confirmation where a molecular ion is critical, LC-ESI-MS/MS is the preferred method. For detailed structural elucidation and the creation of a comprehensive mass spectral library entry, GC-EI-MS would provide more extensive fragmentation data. This predictive guide serves as a foundational resource for designing experiments and interpreting the resulting mass spectra for this and structurally related compounds.

References

  • Differentiation of isomeric haloanilines by tosylation in combination with electrospray ionization mass spectrometry. PubMed.[Link]

  • Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. ACS Publications.[Link]

  • McLafferty Rearrangement. Chemistry Steps.[Link]

  • Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism. Journal of the American Society for Mass Spectrometry.[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.[Link]

  • Gas-Liquid Chromatographic Determination of Aniline Metabolites of Substituted Urea and Carbamate Herbicides in Aqueous Solution. Journal of AOAC INTERNATIONAL.[Link]

  • McLafferty Rearrangement. eGyanKosh.[Link]

  • McLafferty rearrangement. Wikipedia.[Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.[Link]

  • Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • McLafferty Rearrangement. Cambridge University Press & Assessment.[Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]

  • McLafferty Rearrangement.pptx. Slideshare.[Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.[Link]

  • Electrospray Ionization for Mass Spectrometry. LCGC International.[Link]

  • 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts.[Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.[Link]

  • Mass Spectrometry: Fragmentation. University of Arizona.[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.[Link]

  • Electrospray Ionization Mass Spectrometry. PNNL.[Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate.[Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International.[Link]

  • Fragmentation dynamics of the doubly charged aniline: the source of kinetically excited CnH3+ ions. CNR Iris.[Link]

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Validation

Spectroscopic Validation of Reaction Intermediates: N-(But-3-en-1-yl)-2-iodoaniline Cyclization

Introduction & Mechanistic Context The intramolecular Heck-type cyclization of N-(but-3-en-1-yl)-2-iodoaniline is a benchmark transformation for the construction of highly functionalized indolines and quinoline scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The intramolecular Heck-type cyclization of N-(but-3-en-1-yl)-2-iodoaniline is a benchmark transformation for the construction of highly functionalized indolines and quinoline scaffolds. As a Senior Application Scientist, I frequently encounter the challenge of optimizing these palladium-catalyzed cascades. The key to unlocking higher turnover frequencies (TOF) and mitigating catalyst deactivation lies not in empirical screening, but in the rigorous spectroscopic validation of transient reaction intermediates.

The catalytic cycle dictates a precise sequence: oxidative addition of the C-I bond to the Pd(0) center, olefin coordination, migratory insertion (typically via a 5-exo-trig or 6-endo-trig pathway), and subsequent β-hydride elimination to release the product[1]. Because these intermediates are highly reactive and exist in dynamic equilibrium, relying on a single analytical technique often leads to incomplete mechanistic pictures. This guide objectively compares three premier spectroscopic techniques—ReactIR, In Situ NMR, and Direct-Infusion ESI-MS—and provides field-proven protocols for trapping and validating the intermediates of this specific cyclization.

Comparison of Spectroscopic Techniques

To effectively map the reaction coordinate, one must balance temporal resolution with structural elucidation. Table 1 summarizes the performance metrics of the three primary analytical techniques used for validating palladium-catalyzed cross-couplings.

Table 1: Performance Matrix of Spectroscopic Techniques for Pd-Catalyzed Cyclizations

Analytical TechniquePrimary TargetTemporal ResolutionSensitivityStructural DetailKey Limitation
ReactIR (In Situ FTIR) Functional group conversion (C=C, C-I)< 1 secondModerate (mM)Low (Vibrational only)Overlapping solvent bands
In Situ NMR (1H, 13C, 31P) Resting states, Ligand exchange1–5 minutesLow (mM to M)Very High (Atomic connectivity)Cannot detect ultra-fast transients
Direct-Infusion ESI-MS Cationic Pd(II) intermediatesSecondsUltra-High (nM to µM)Moderate (Mass & Isotope pattern)Requires ionizable species

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every protocol must be designed as a self-validating system. The causality behind each experimental parameter is detailed below to guide your analytical setup.

Protocol 1: Operando ReactIR Monitoring

ReactIR provides a continuous "molecular video" of the reaction, which is critical for extracting kinetic parameters without disturbing the reaction equilibrium[2].

  • Step 1: Probe Initialization. Insert a Mettler Toledo ReactIR equipped with a DiComp (Diamond) ATR probe into a 50 mL 3-neck reactor.

    • Causality: The diamond sensor is strictly required due to its chemical inertness against the basic conditions (e.g., Et3N or K2CO3) and halide presence inherent to Heck reactions.

  • Step 2: Background Collection. Collect a background spectrum in the chosen solvent (e.g., anhydrous DMF) at the target reaction temperature (80°C).

  • Step 3: Reaction Initiation. Add N-(but-3-en-1-yl)-2-iodoaniline and the base. Initiate the reaction by injecting the Pd catalyst (e.g., Pd(OAc)2 with P(o-tol)3).

  • Step 4: Data Acquisition & Validation. Monitor the disappearance of the terminal alkene C=C stretch at ~1640 cm⁻¹ and the C-I stretch[3].

    • Self-Validation: The system validates the kinetic model by cross-referencing the first derivative of the concentration curve; a zero-slope indicates catalyst deactivation or substrate depletion, which must perfectly align with offline GC-MS yields.

Protocol 2: In Situ Multi-Nuclear NMR Trapping

While ReactIR tracks the organic substrate, in situ NMR is deployed to structurally characterize the organometallic resting states and the oxidative addition complex[4].

  • Step 1: Sample Preparation. In an argon-filled glovebox, dissolve the Pd(0) precursor, phosphine ligand, and N-(but-3-en-1-yl)-2-iodoaniline in DMF-d7 within a sealable J. Young NMR tube.

  • Step 2: Cryogenic Trapping. Transfer the tube to an NMR spectrometer pre-cooled to -20°C.

    • Causality: The low temperature kinetically traps the [Pd(II)(Ar)(I)(L)n] oxidative addition intermediate by raising the thermal activation barrier, preventing the subsequent olefin coordination and migratory insertion steps.

  • Step 3: 31P and 1H Acquisition. Acquire 31P NMR spectra to observe the shift of the phosphine ligand from the Pd(0) state to the Pd(II) state.

  • Step 4: Structural Validation. Perform 2D 1H-13C HMBC.

    • Self-Validation: The presence of cross-peaks between the palladium-bound aryl carbon and the adjacent protons unequivocally confirms the oxidative addition complex over a non-specific coordination aggregate.

Protocol 3: Direct-Infusion ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is unparalleled for detecting transient, low-concentration intermediates that fall below the detection limit of NMR[5].

  • Step 1: Aliquot Extraction. Extract a 10 µL aliquot from the active reaction mixture under inert conditions.

  • Step 2: Matrix Dilution. Dilute the aliquot in 1 mL of dry, degassed Acetonitrile.

    • Causality: Acetonitrile acts as a polar aprotic carrier that stabilizes cationic Pd(II) species for flight in the mass analyzer without inducing solvolysis of the Pd-C bond.

  • Step 3: Halide Abstraction (Optional but Recommended). Add 1 equivalent of AgBF4 relative to the Pd concentration.

    • Causality: Silver salts abstract the iodide ligand, artificially generating the highly responsive cationic [Pd(Ar)(L)n]⁺ species, drastically enhancing the MS signal.

  • Step 4: Direct Infusion & Validation. Infuse the sample via a syringe pump at 5 µL/min into the ESI source.

    • Self-Validation: Palladium possesses six stable isotopes. The detection of an intermediate is only validated if the experimental mass envelope perfectly matches the theoretical isotopic distribution of the proposed Pd-complex.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical flow of the catalytic cycle and the multi-modal analytical approach required to validate it.

CatalyticCycle Pd0 Pd(0) Catalyst Resting State OxAdd Oxidative Addition Complex [Pd(II)(Ar)(I)(L)n] Pd0->OxAdd + N-(But-3-en-1-yl)-2-iodoaniline Coord Olefin Coordination Pi-Complex OxAdd->Coord - L (Ligand Dissociation) MigIns Migratory Insertion (5-exo-trig / 6-endo-trig) Coord->MigIns Intramolecular Cyclization BetaElim Beta-Hydride Elimination Product Release MigIns->BetaElim C-C Bond Formation BetaElim->Pd0 Base, -HI Indoline/Quinoline Product

Catalytic cycle of the intramolecular Heck reaction highlighting key spectroscopic targets.

Workflow Reaction Reaction Vessel N-(But-3-en-1-yl)-2-iodoaniline + Pd Catalyst ReactIR ReactIR (In Situ) Tracks C=C & C-I bands Reaction->ReactIR Operando Probe NMR In Situ NMR (31P/1H) Tracks Pd-Ligand States Reaction->NMR Aliquot / Cryo-probe ESIMS Direct-Infusion ESI-MS Traps Cationic Intermediates Reaction->ESIMS Direct Infusion DataSynthesis Mechanistic Elucidation & Kinetic Modeling ReactIR->DataSynthesis NMR->DataSynthesis ESIMS->DataSynthesis

Multi-modal spectroscopic workflow for validating transient palladium reaction intermediates.

Conclusion

No single analytical tool provides a complete mechanistic picture of the N-(but-3-en-1-yl)-2-iodoaniline cyclization. ReactIR excels at macroscopic kinetic tracking, in situ NMR provides the atomic-level connectivity of the resting states, and ESI-MS isolates the fleeting catalytic transients. By integrating these three methodologies, researchers can transition from empirical optimization to rational, data-driven catalyst design.

References

  • The ubiquitous P(o-tol)
  • Source: Molecules / PMC (NIH)
  • Source: Green Chemistry (RSC Publishing)
  • Source: The Journal of Organic Chemistry (ACS Publications)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(But-3-en-1-yl)-2-iodoaniline

This document provides a detailed, step-by-step protocol for the proper and safe disposal of N-(But-3-en-1-yl)-2-iodoaniline. As a halogenated aromatic amine, this compound requires specific handling and disposal procedu...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of N-(But-3-en-1-yl)-2-iodoaniline. As a halogenated aromatic amine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of N-(But-3-en-1-yl)-2-iodoaniline is fundamental to appreciating the necessity of these disposal protocols. The molecule's structure combines three key functional groups, each contributing to its overall risk profile:

  • The 2-Iodoaniline Core: This is the primary driver of its classification. As an organoiodine compound, it falls under the category of halogenated organic waste.[1] Halogenated compounds can form toxic and persistent byproducts if not disposed of correctly, and their incineration requires specialized facilities.[2] The aniline component is known for its potential toxicity, including being harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[3][4]

  • The Amino Group (-NH): The basicity of the aniline amine group makes it incompatible with strong acids, acid chlorides, and acid anhydrides.[4] Reactions with these can be exothermic and produce hazardous fumes.

  • The Butenyl Chain: The alkene double bond in the butenyl group presents a theoretical potential for polymerization, although hazardous polymerization is not noted as a primary risk for similar compounds under standard conditions.[4]

Due to the lack of a specific Safety Data Sheet (SDS) for N-(But-3-en-1-yl)-2-iodoaniline, the hazard profile is extrapolated from closely related iodoaniline compounds.

Table 1: Summary of Hazards from Structurally Analogous Compounds

Hazard StatementClassificationCommon Sources (Analogous Compounds)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[3][5]
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[4]
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[4]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[3][4]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)[3][4]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[3][4]
H373: May cause damage to organs (Blood) through prolonged or repeated exposureSpecific target organ toxicity — repeated exposure (Category 2)

Incompatible Materials: To prevent dangerous reactions, do not mix this compound with:

  • Acids and Acid Anhydrides[4]

  • Strong oxidizing agents[4]

  • Acid chlorides and Chloroformates[4]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the waste, ensure the following safety measures are in place. This creates a controlled environment that minimizes exposure risk.

  • Engineering Controls: All handling of N-(But-3-en-1-yl)-2-iodoaniline, including the preparation of its waste container, must be conducted within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart.

    • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

The Core Protocol: Waste Segregation and Collection

The single most critical step in this process is correct waste segregation. Improper segregation can lead to dangerous chemical reactions within a waste container and complicates the final disposal process.

Step 1: Waste Characterization
  • N-(But-3-en-1-yl)-2-iodoaniline is classified as a Halogenated Organic Waste .[1] This is due to the presence of iodine bonded to the aromatic ring.

  • This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents (e.g., acetone, hexanes, methanol), aqueous waste (acids, bases), and solid waste.

Step 2: Selecting the Correct Waste Container
  • For Neat Compound (Solid or Oil): Use a chemically resistant, wide-mouth container with a screw-on cap. Ensure the container is clean, dry, and in good condition.

  • For Contaminated Solvents: If the waste is a solution of the compound in a solvent, the entire solution is classified by its most hazardous component. If dissolved in a halogenated solvent (e.g., dichloromethane), it goes into the halogenated organic waste. If dissolved in a non-halogenated solvent (e.g., ethyl acetate), the mixture must still be disposed of as Halogenated Organic Waste .

Step 3: Labeling the Waste Container
  • Properly label the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "N-(But-3-en-1-yl)-2-iodoaniline ".

    • A list of all components and their approximate percentages if it is a mixed waste stream.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard for organ toxicity).

    • The date when waste was first added (Accumulation Start Date).

Step 4: Accumulation and Storage
  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel and at or near the point of generation.

  • The container must be placed within a secondary containment bin or tray to contain any potential leaks.

Final Disposal and Decontamination

Final disposal is a regulated process that must be managed through your institution's official channels.

  • Final Disposal: Once the waste container is full, or if you are generating no more of this waste stream, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. You must not pour this chemical down the drain or dispose of it in regular trash. The likely final disposal method for this type of waste is high-temperature incineration at a specialized facility.[2]

  • Decontamination of Glassware:

    • Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone).

    • This first rinseate is hazardous and must be collected as Halogenated Organic Waste .

    • Subsequent rinses can follow standard laboratory glassware cleaning procedures.

Spill Management Protocol

In the event of a small-scale spill within a fume hood:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure PPE: Don your full PPE as described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cloth and any contaminated wipes must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill-related waste and manage it for EHS pickup.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency EHS hotline immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(But-3-en-1-yl)-2-iodoaniline.

G start Waste Generation: N-(But-3-en-1-yl)-2-iodoaniline characterize Step 1: Characterize Waste start->characterize waste_type Classification: Halogenated Organic Waste characterize->waste_type container Step 2: Select Appropriate Chemically-Resistant Container characterize->container labeling Step 3: Affix Hazardous Waste Label (Name, Hazards, Date) container->labeling storage Step 4: Store in Satellite Accumulation Area (Sealed, in Secondary Containment) labeling->storage pickup Step 5: Arrange Pickup by EHS or Licensed Contractor storage->pickup disposal Final Disposal at Approved Facility (e.g., High-Temp Incineration) pickup->disposal

Caption: Logical workflow for the disposal of N-(But-3-en-1-yl)-2-iodoaniline.

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • SpectraBase. 2-Iodo-N-methyl-N-(1-phenylbut-3-en-1-yl)aniline. Retrieved from [Link]

  • Tsuchida, Y., et al. (2017). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. ACS Omega. Retrieved from [Link]

  • Google Patents. (1994). JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
  • Google Patents. (1994). JPH06144804A - Recovery of iodine from waste liquid containing organoiodine compound.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11995, 2-Iodoaniline. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 263186, N-(3-methylbut-2-en-1-yl)aniline. Retrieved from [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12271, 3-Iodoaniline. Retrieved from [Link]

  • PubChemLite. 2-iodo-n-(propan-2-yl)aniline (C9H12IN). Retrieved from [Link]

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